molecular formula C17H21BClN3O3 B13558598 5-[6-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-3,6-dimethyl-3,4-dihydropyrimidin-4-one CAS No. 1940206-74-5

5-[6-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-3,6-dimethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13558598
CAS No.: 1940206-74-5
M. Wt: 361.6 g/mol
InChI Key: ZWFHBVRYPDRNQW-UHFFFAOYSA-N
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Description

5-[6-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-3,6-dimethyl-3,4-dihydropyrimidin-4-one is a complex organic compound that features a pyridine ring substituted with a chloro group and a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[6-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-3,6-dimethyl-3,4-dihydropyrimidin-4-one typically involves multiple stepsThe final step involves the formation of the dihydropyrimidin-4-one ring through a cyclization reaction .

Industrial Production Methods

These methods would include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-[6-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-3,6-dimethyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[6-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-3,6-dimethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The chloro group can also participate in various chemical reactions, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[6-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-3,6-dimethyl-3,4-dihydropyrimidin-4-one is unique due to its combination of a chloro-substituted pyridine ring and a boronate group, which provides a versatile platform for various chemical reactions and applications. Its ability to participate in both substitution and coupling reactions makes it a valuable compound in synthetic chemistry and drug discovery .

Properties

CAS No.

1940206-74-5

Molecular Formula

C17H21BClN3O3

Molecular Weight

361.6 g/mol

IUPAC Name

5-[6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-3,6-dimethylpyrimidin-4-one

InChI

InChI=1S/C17H21BClN3O3/c1-10-13(15(23)22(6)9-21-10)11-7-12(14(19)20-8-11)18-24-16(2,3)17(4,5)25-18/h7-9H,1-6H3

InChI Key

ZWFHBVRYPDRNQW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)C3=C(N=CN(C3=O)C)C

Origin of Product

United States

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